1-Amino-2,3-dimethylbutan-2-ol
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Overview
Description
1-Amino-2,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butanol with ammonia in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques is crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Substitution: The amino group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-2,3-dimethylbutan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Amino-2,3-dimethylbutan-2-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of certain enzymes, affecting molecular targets and pathways involved in metabolic processes . The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-3,3-dimethylbutan-1-ol: A closely related compound with similar chemical properties.
3-Amino-2,2-dimethylbutan-1-ol: Another similar compound with slight structural differences.
Uniqueness: 1-Amino-2,3-dimethylbutan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
1-amino-2,3-dimethylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3,8)4-7/h5,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXHIYJTGFUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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